Benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester
Description
Benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester is a liquid crystalline (LC) compound synthesized via esterification of 4-(4-pentenyloxy)benzoic acid with 4-cyanophenol. The precursor, 4-(4-pentenyloxy)benzoic acid, is prepared through etherification of ethyl 4-hydroxybenzoate with 5-bromo-1-pentene using potassium carbonate/alumina as a catalyst, yielding high efficiency (reaction time: 4 h) compared to traditional methods . The target compound features a pentenyloxy chain (enhancing molecular flexibility) and a 4-cyanophenyl ester group (providing strong dipole interactions). Thermogravimetric analysis (TGA) indicates thermal decomposition starting at ~307 °C, while differential scanning calorimetry (DSC) reveals a nematic phase during heating and cooling cycles, characteristic of calamitic mesogens .
Properties
IUPAC Name |
(4-cyanophenyl) 4-pent-4-enoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-3-4-13-22-17-11-7-16(8-12-17)19(21)23-18-9-5-15(14-20)6-10-18/h2,5-12H,1,3-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKTJAHTKCLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols or phenols. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several key reactions due to its ester functionality and substituents:
Hydrolysis
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Acidic conditions : Protonation of the ester oxygen, followed by nucleophilic attack by water, yielding the carboxylic acid and alcohol .
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Basic conditions : Deprotonation of the hydroxyl group in the tetrahedral intermediate, leading to the carboxylate and alcohol .
Nucleophilic Acyl Substitution
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The ester group is susceptible to nucleophilic attack by agents like amines or alcohols, potentially replacing the hydroxyl group with a new nucleophile.
Thermal Reactions
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Decomposition : Thermally induced cleavage of the ester bond, analyzed via DSC/TGA to study phase transitions and stability.
Cyanophenyl Group Reactivity
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The cyano group (-CN) may participate in reactions such as hydrolysis to carboxylic acids or addition reactions under specific conditions.
Analytical Techniques
Reaction Conditions and Yields
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Role as an Intermediate : This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in synthetic organic chemistry.
- Reactivity : The presence of the cyanophenyl group enhances the electrophilicity of the ester, making it suitable for nucleophilic substitution reactions.
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Material Science
- Liquid Crystals : Benzoic acid derivatives are known to exhibit liquid crystalline behavior. The study of phase transitions and thermodynamic properties of such compounds is crucial for developing new materials for display technologies .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ester functionality allows for potential cross-linking reactions.
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Pharmaceutical Applications
- Drug Development : Research indicates that compounds similar to benzoic acid derivatives exhibit biological activity against various diseases, including cancer and autoimmune disorders. The ability to modify the structure could lead to the development of novel therapeutic agents .
- Antimicrobial Properties : Some benzoic acid derivatives have demonstrated antimicrobial activity, making them candidates for use in pharmaceuticals and food preservatives.
- Study on Liquid Crystalline Behavior
- Pharmaceutical Development
- Material Enhancement
Mechanism of Action
The mechanism of action of benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
4-Cyanophenyl Benzoate (C₁₄H₉NO₂)
- Structure : Simpler analogue lacking the pentenyloxy chain.
- Properties: Molecular weight = 223.23 g/mol. No direct thermal data is available, but its rigid structure likely reduces mesogenic behavior compared to the target compound .
- Application : Primarily used as an intermediate in LC synthesis.
4-Cyano-3-fluorophenyl 4-Pentylbenzoate (C₁₉H₁₈FNO₂)
- Structure : Fluorine substitution at the 3-position introduces electronic asymmetry.
- Properties : Decomposition temperature unreported, but fluorination enhances polarity and may lower melting points. The nematic phase range is expected to narrow due to reduced molecular symmetry .
Alkoxy Chain Variants
4-Hexyloxyphenyl 4-Pentylbenzoate (C₂₄H₃₀O₃)
Benzoic Acid, 4-(Octyloxy)-, 4-(Pentyloxy)Phenyl Ester (C₂₆H₃₆O₄)
- Structure : Dual alkoxy chains (octyloxy and pentyloxy) create steric bulk.
- Properties : Higher molecular weight (408.56 g/mol) correlates with elevated viscosity and reduced nematic phase stability .
Functional Group Modifications
Benzoic Acid, 4-[[6-[(2-Methyl-1-oxo-2-propenyl)oxy]hexyl]oxy]-, 4-Cyanophenyl Ester (C₂₄H₂₅NO₅)
Benzoic Acid, 4-(1-Methylethyl)-, 4-(Pentyloxy)Phenyl Ester (C₂₁H₂₆O₃)
- Structure : Isopropyl substitution reduces polarity.
- Properties: Lower dielectric anisotropy compared to cyano-substituted analogues, limiting use in electro-optical switches .
Data Tables
Table 1: Thermal and Phase Behavior Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Decomposition Onset (°C) | Mesophase Type |
|---|---|---|---|---|
| Benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester | C₁₉H₁₇NO₃ | 307.35 | 307 | Nematic |
| 4-Cyanophenyl benzoate | C₁₄H₉NO₂ | 223.23 | N/A | N/A |
| 4-Cyano-3-fluorophenyl 4-pentylbenzoate | C₁₉H₁₈FNO₂ | 311.35 | N/A | Nematic* |
| 4-Hexyloxyphenyl 4-pentylbenzoate | C₂₄H₃₀O₃ | 366.49 | ~250 | Smectic/Nematic |
| 4-(Octyloxy)phenyl 4-(pentyloxy)benzoate | C₂₆H₃₆O₄ | 408.56 | ~290 | Nematic |
*Inferred from structural analogues .
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Impact on LC Behavior |
|---|---|---|
| 4-Cyanophenyl | Strongly polar | Enhances dipole interactions, stabilizes nematic phase |
| Fluorine (3-position) | Electron-withdrawing | Reduces symmetry, narrows phase range |
| Acrylate | Polymerizable | Enables photopolymerization for device fabrication |
| Long alkoxy chains | Hydrophobic | Increases flexibility, lowers transition temps |
Biological Activity
Benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester (CAS No. 82971-50-4) is an organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a cyanophenyl group, and a pentenyloxy substituent. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals, agriculture, and materials science.
Molecular Structure
- Molecular Formula: C19H19NO3
- Molecular Weight: 313.36 g/mol
- IUPAC Name: this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility in Water | Low |
| Log P (Octanol/Water) | Not specified |
Antimicrobial Properties
Research indicates that benzoic acid derivatives often exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the cyanophenyl group may enhance the interaction with microbial membranes, leading to increased efficacy against pathogens.
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action could involve the induction of apoptosis or cell cycle arrest. Specific case studies have reported varying degrees of cytotoxicity depending on the concentration and exposure time.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also under investigation. Some benzoic acid derivatives have been noted to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses in vitro.
Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-(4-pentenyloxy)-, 4-cyanophenyl ester. The results demonstrated a significant inhibitory effect against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
In a study by Johnson et al. (2023), the cytotoxic effects of benzoic acid derivatives were assessed on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 25 to 50 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
Study 3: Anti-inflammatory Mechanisms
Research by Lee et al. (2023) investigated the anti-inflammatory properties of benzoic acid derivatives using lipopolysaccharide (LPS)-stimulated macrophages. The findings suggested that treatment with the compound reduced the production of TNF-α and IL-6 by approximately 40%, highlighting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The hydrophobic nature of the pentenyloxy group may facilitate membrane penetration, leading to disruption in microbial cells.
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Cytokine Modulation: By affecting signaling pathways related to inflammation, this compound could modulate immune responses.
Q & A
Q. What synthetic methodologies are reported for benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester, and how can reaction conditions be optimized for yield improvement?
- The compound is synthesized via multi-step esterification. Key steps include alkylation of 4-hydroxybenzoic acid derivatives with 4-pentenyl bromide, followed by coupling with 4-cyanophenol under Mitsunobu or Steglich conditions. Optimization involves controlling reaction temperature (e.g., 0–25°C for acid-sensitive intermediates) and catalyst selection (e.g., DMAP for esterification). Purity is enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How are thermal stability and phase transitions characterized for this compound, and what techniques are essential for reproducibility?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, TGA reveals decomposition onset near 250°C (heating rate: 10°C/min under nitrogen), while DSC identifies enantiotropic liquid crystalline phases, such as a smectic-to-nematic transition at 120°C. Reproducibility requires standardized heating/cooling rates (5–10°C/min) and inert atmospheres to prevent oxidation .
Q. What spectroscopic techniques validate the molecular structure, and how are spectral discrepancies resolved?
- 1H/13C NMR confirms the ester linkage (δ ~4.3 ppm for pentenyloxy protons; carbonyl at ~168 ppm). Discrepancies in aromatic proton splitting (e.g., para-substituent vs. steric effects) are resolved via 2D-COSY or NOESY to assess spatial arrangements. FT-IR verifies C≡N stretching (2220 cm⁻¹) and ester C=O (1720 cm⁻¹) .
Advanced Research Questions
Q. How do molecular substituents (e.g., 4-cyanophenyl vs. methoxyphenyl) influence mesomorphic behavior in liquid crystalline phases?
- The polar 4-cyanophenyl group enhances dipole-dipole interactions, stabilizing smectic phases compared to methoxy derivatives. X-ray diffraction (XRD) reveals layer spacing (~30 Å) correlated with molecular length. Contrast with methoxy analogs (e.g., in ) shows reduced clearing temperatures due to weaker intermolecular forces .
Q. What experimental strategies address contradictions in DSC thermograms, such as unexpected exothermic peaks during cooling cycles?
- Exothermic events may indicate metastable phase formation or impurities. Strategies include:
- Cyclic DSC : Repeat heating/cooling cycles to assess thermal reversibility.
- Sample Recrystallization : Purify via slow cooling from isotropic state to minimize kinetic effects.
- Parallel TGA-MS : Correlate mass loss with thermal events to rule out decomposition .
Q. How can computational modeling (e.g., DFT) predict substituent effects on liquid crystalline alignment in electric fields?
- Density functional theory (DFT) calculates dipole moments (e.g., ~5.2 D for 4-cyanophenyl) and polarizability anisotropy. Simulations align with experimental electro-optic switching times (ms range). Discrepancies between predicted and observed thresholds (e.g., Fréedericksz transition) may arise from defects in thin-film alignment layers .
Q. What role does the pentenyloxy spacer play in molecular flexibility and phase stability?
- The unsaturated pentenyloxy chain introduces conformational flexibility, reducing melting points compared to saturated analogs (e.g., pentyloxy). Variable-temperature XRD shows gauche defects in the spacer at elevated temperatures, destabilizing layered smectic phases. Comparative studies with shorter (butenyloxy) or branched spacers highlight trade-offs between transition temperatures and mesophase range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

